molecular formula C17H21N3O3S2 B1249902 chetoseminudin B

chetoseminudin B

Cat. No. B1249902
M. Wt: 379.5 g/mol
InChI Key: CCPHAMSKHBDMDS-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

chetoseminudin B is a natural product found in Humicola seminuda and Acrostalagmus luteoalbus with data available.

Scientific Research Applications

Immunomodulatory and Antimicrobial Properties

  • Immunomodulatory Activity : Chetoseminudin B, identified as a metabolite of the Ascomycete Chaetomium seminudum, exhibits immunomodulatory properties. This compound, along with its related metabolites, contributes to the immunosuppressive features of this fungus (Fujimoto et al., 2004).

  • Antimicrobial and Antitumor Activity : Chetoseminudin B has demonstrated potent antimicrobial and antitumor activities. In a study involving the endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng, chetoseminudin B showed significant cytotoxicity against tumor cell lines and strong antibacterial and antifungal activities (Peng et al., 2019).

  • Tyrosinase Inhibitory Activity : Chetoseminudin B has been found to inhibit mushroom tyrosinase, an enzyme linked to melanin production in skin. This suggests potential applications in skin lightening or treating hyperpigmentation disorders (Zhai et al., 2020).

properties

Product Name

chetoseminudin B

Molecular Formula

C17H21N3O3S2

Molecular Weight

379.5 g/mol

IUPAC Name

(3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione

InChI

InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17-/m0/s1

InChI Key

CCPHAMSKHBDMDS-IRXDYDNUSA-N

Isomeric SMILES

CN1C(=O)[C@](NC(=O)[C@]1(CO)SC)(CC2=CNC3=CC=CC=C32)SC

Canonical SMILES

CN1C(=O)C(NC(=O)C1(CO)SC)(CC2=CNC3=CC=CC=C32)SC

synonyms

chetoseminudin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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